(2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound that features a pyrazine ring fused with a thiazole ring and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone typically involves the formation of the thiazole ring followed by the introduction of the pyrazine and pyrrolidine groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate thioamide and α-haloketone precursors to form the thiazole ring.
Nucleophilic Substitution: Introducing the pyrazine ring through nucleophilic substitution reactions.
Amide Bond Formation: Coupling the pyrrolidine moiety via amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Utilizing large-scale reactors for the stepwise synthesis of the compound.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and mechanisms.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-Benzylpiperidin-4-yl)ethyl)-4-(pyrazin-2-yl)piperazine-1-carboxamide: A compound with a similar pyrazine ring structure.
1-(4-(Isoxazol-5-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol: Another heterocyclic compound with potential therapeutic applications.
Uniqueness
(2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone is unique due to its specific combination of pyrazine, thiazole, and pyrrolidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2-pyrazin-2-yl-1,3-thiazol-4-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-12(16-5-1-2-6-16)10-8-18-11(15-10)9-7-13-3-4-14-9/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZNUQJSNAABSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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